molecular formula C15H20N4O3S B2759470 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904259-19-3

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2759470
CAS No.: 1904259-19-3
M. Wt: 336.41
InChI Key: UDYFOMKWPMDUEY-UHFFFAOYSA-N
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Description

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring linked to a pyrrolidine moiety via an ether bond, with an imidazole ring substituted with an isopropyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor . This step often requires a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

  • Sulfonylation: : The imidazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

  • Pyrrolidine Synthesis: : The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent.

  • Ether Formation: : The final step involves the formation of the ether bond between the pyridine and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the pyrrolidine oxygen attacks a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, which can be oxidized to form N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

  • Substitution: : The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Sulfides or thiols from the reduction of the sulfonyl group.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its imidazole and pyridine moieties, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific biological target. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the isopropyl group, which may affect its biological activity and binding properties.

    2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetics and dynamics.

Uniqueness

The presence of the isopropyl group in 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may confer unique steric and electronic properties, influencing its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-6-13(9-19)22-14-5-3-4-7-16-14/h3-5,7,10-13H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYFOMKWPMDUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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